3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one
Overview
Description
3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one is a complex organic compound with the molecular formula C20H24O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of 8-methoxy-4-methylbenzo[c]chromen-6-one with 3,3-dimethyl-2-oxobutanoic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction conditions, leading to higher purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethyl-2-oxobutoxy)-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-(3,3-Dimethyl-2-oxobutoxy)-4-methyl-6H-benzo[c]chromen-6-one
Uniqueness
Compared to similar compounds, 3-(3,3-Dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one is unique due to the presence of the methoxy group at the 8th position. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3,3-dimethyl-2-oxobutoxy)-8-methoxy-4-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-12-17(25-11-18(22)21(2,3)4)9-8-15-14-7-6-13(24-5)10-16(14)20(23)26-19(12)15/h6-10H,11H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFKWIISVRJWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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